N-(Pyridin-3-yl)picolinamide

Description

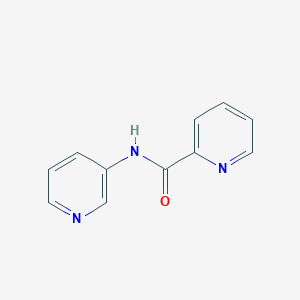

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-3-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIEYQHEQHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of N-(Pyridin-3-yl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of N-(Pyridin-3-yl)picolinamide, a heterocyclic amide with potential applications in coordination chemistry and drug discovery. The document outlines its chemical identity, structural features, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound is an organic compound composed of a picolinamide moiety linked to the 3-position of a pyridine ring via an amide bond. The picolinamide unit itself consists of a pyridine ring substituted at the 2-position with a carboxamide group.

| Identifier | Value | Source |

| IUPAC Name | N-(pyridin-3-yl)pyridine-2-carboxamide | [1] |

| CAS Number | 184870-10-8 | [2] |

| Chemical Formula | C₁₁H₉N₃O | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| MDL Number | MFCD12965853 | [2] |

Computed Physicochemical Properties:

| Property | Value | Source |

| Exact Mass | 199.075 g/mol | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Topological Polar Surface Area | 54.9 Ų | [1] |

| XLogP | 1 | [1] |

Structural and Spectroscopic Data

The molecule's structure is characterized by two pyridine rings linked by an amide bridge. This linkage provides both rigidity and conformational flexibility, primarily through rotation around the C-N bonds of the amide group. The nitrogen atoms within the pyridine rings and the amide group can act as coordination sites for metal ions.[3]

Note: Specific experimental spectroscopic data for this compound was not available in the cited literature. The following tables represent the types of data typically acquired for structural elucidation.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | ~10.0 | s (broad) | - |

| Pyridine-H (Picolinamide) | 7.5 - 8.6 | m | - |

| Pyridine-H (3-pyridyl) | 7.3 - 8.8 | m | - |

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~163 |

| Pyridine-C (Picolinamide) | 120 - 150 |

| Pyridine-C (3-pyridyl) | 123 - 148 |

Table 2.3: Infrared (IR) Spectroscopic Data (Expected)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-aminopyridine with a picolinic acid derivative. A common and efficient method involves the use of picolinoyl chloride as the acylating agent.

References

N-(Pyridin-3-yl)picolinamide chemical properties and IUPAC name

An In-depth Technical Guide to N-(Pyridin-3-yl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Identification

This compound is a chemical compound consisting of a picolinamide moiety where the amide nitrogen is substituted with a pyridin-3-yl group. Its IUPAC name is N-(pyridin-3-yl)pyridine-2-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N-(pyridin-3-yl)pyridine-2-carboxamide | [1][2] |

| Synonyms | This compound | [3] |

| CAS Number | 184870-10-8 | [3] |

| Molecular Formula | C₁₁H₉N₃O | [3] |

| Molecular Weight | 199.21 g/mol | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.287 g/cm³ (estimated) | [4] |

Spectral Data

For picolinamide itself, the NIST WebBook provides infrared spectrum data which can serve as a reference for the pyridine-2-carboxamide core of the target molecule[6]. The FT-IR spectra of related compounds show characteristic bands for N-H stretching vibrations around 3231-3263 cm⁻¹ and C=O stretching vibrations (Amide I band) at 1680-1707 cm⁻¹[5].

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard amide bond formation reactions. A general and widely applicable method involves the coupling of picolinic acid (pyridine-2-carboxylic acid) with 3-aminopyridine.

General Synthesis Protocol

A common method for synthesizing picolinamides is the reaction of a picolinic acid derivative with an appropriate amine in the presence of a coupling agent. For example, 6-bromopicolinic acid can be reacted with an amine like cyclohexylamine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile[7].

Experimental Workflow for Amide Coupling:

-

Reactant Preparation: Picolinic acid is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Activation: A coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.

-

Amine Addition: 3-aminopyridine is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a specified period (typically 3-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified using column chromatography to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively detailed in the provided search results, the picolinamide scaffold is present in a variety of biologically active molecules.

Derivatives of picolinamide have been investigated for their antibacterial properties, with some showing selective and potent activity against Clostridioides difficile[8]. The structure-activity relationship (SAR) studies of these compounds indicate that modifications to the pyridine core and the substituent on the amide nitrogen can significantly impact their biological activity and selectivity[8].

Furthermore, related structures have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅)[9][10]. These receptors are involved in various neurological processes, and their modulation is a target for the treatment of several central nervous system disorders.

The biological potential of this compound would need to be determined through specific in vitro and in vivo studies. The synthesis protocols outlined above provide a basis for producing the compound for such biological evaluations.

Signaling Pathways

Given the known activity of related compounds, this compound could potentially modulate cell signaling through various mechanisms. If acting as an mGlu₅ NAM, it would bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding would non-competitively inhibit the receptor's response to glutamate, thereby downregulating downstream signaling cascades.

The general signaling pathway for a G-protein coupled receptor (GPCR) like mGlu₅ is depicted below.

Caption: Potential mechanism of action via mGlu₅ receptor modulation.

References

- 1. N-(2-(Pyridin-2-yl)propan-2-yl)picolinamide | C14H15N3O | CID 172884948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR data for compound 35. N-(pyridin-2-yl)picolinamide. 1H | Imperial College London [data.hpc.imperial.ac.uk]

- 3. CAS 184870-10-8 | this compound - Synblock [synblock.com]

- 4. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Picolinamide [webbook.nist.gov]

- 7. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted research applications of picolinamide derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the evolution of this important class of compounds, from the initial studies of its parent molecule, picolinic acid, to the development of highly specialized derivatives with a wide range of therapeutic-relevant activities.

Introduction: From a Natural Metabolite to a Privileged Scaffold

The story of picolinamide derivatives begins with picolinic acid, a natural catabolite of the amino acid tryptophan. Initially recognized in the mid-20th century for its role as a chelating agent that facilitates the absorption of essential minerals like zinc, its biological activities have since been found to be far more extensive.[1] Early research elucidated its involvement in immunological and neuroprotective processes, laying the groundwork for the exploration of its synthetic amide derivatives, the picolinamides.[1][2] The picolinamide structure has emerged as a "privileged scaffold" in medicinal chemistry, a core molecular framework that can be readily modified to interact with a variety of biological targets.

Historical Development and Key Milestones

The journey from the discovery of picolinic acid's intrinsic properties to the targeted design of picolinamide-based drugs has been marked by several key phases:

-

Early Investigations: Initial studies focused on the coordination chemistry of picolinic acid and its simple amides, exploring their interactions with various metal ions.

-

Emergence as a Pharmacophore: The realization that the picolinamide moiety could serve as a versatile pharmacophore spurred the synthesis and screening of a wide array of derivatives against various disease targets.

-

Antimicrobial and Antiviral Research: Picolinamide derivatives have been investigated for their potential as antibacterial and antiviral agents. Notably, certain derivatives have shown potent and selective activity against Clostridioides difficile.[3]

-

Anticancer Drug Discovery: A significant area of research has been the development of picolinamide derivatives as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including angiogenesis and cell proliferation, by inhibiting key signaling molecules.

-

Metabolic and Inflammatory Disorders: More recently, research has expanded to include the potential of picolinamide derivatives in treating metabolic diseases, such as diabetes, and inflammatory conditions.

Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives is typically achieved through the coupling of picolinic acid, or an activated form thereof, with a desired amine. A general synthetic workflow is outlined below.

Therapeutic Applications and Mechanisms of Action

Picolinamide derivatives have demonstrated a broad spectrum of biological activities, targeting a variety of enzymes and signaling pathways implicated in human diseases.

Anticancer Activity

A significant body of research has focused on the development of picolinamide derivatives as anticancer agents. These compounds have been shown to inhibit several key targets in cancer progression.

Several picolinamide-based derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[4] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

Certain N-methyl-picolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, a key regulator of cell division.[5] Overexpression of Aurora kinases is common in many cancers, and their inhibition can lead to defects in mitosis and subsequent apoptosis of cancer cells.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Picolinamide-based derivatives | VEGFR-2 | A549 (Lung) | 12.5 - 25.6 | [4] |

| HepG2 (Liver) | 18.2 - 37.2 | [4] | ||

| N-Methyl-picolinamide-4-thiol derivatives | Aurora-B Kinase | HCT-116 (Colon) | <10 | [6] |

| SW480 (Colon) | <10 | [6] | ||

| SPC-A1 (Lung) | <10 | [6] | ||

| A375 (Melanoma) | <10 | [6] | ||

| Thienylpicolinamidine derivatives | Not specified | SR (Leukemia) | 0.34 | [7] |

| SW-620 (Colon) | 0.43 | [7] | ||

| NCI-H460 (Lung) | 0.52 | [7] |

Antibacterial Activity

Picolinamide derivatives have emerged as a promising class of antibacterial agents, with notable activity against the pathogenic bacterium Clostridioides difficile. Structure-activity relationship (SAR) studies have led to the development of derivatives with high potency and selectivity for C. difficile over other gut microbiota.[8]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Picolinamide 87 | C. difficile | 0.125 | [8] |

| MRSA | 128 | [8] | |

| Compound 1 | C. difficile (MIC₅₀) | 0.12 | [3] |

| C. difficile (MIC₉₀) | 0.25 | [3] |

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[9][10] Inhibition of this enzyme can lead to reduced glucocorticoid action in key metabolic tissues, resulting in improved glucose tolerance and insulin sensitivity.

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 25 | 11β-HSD1 | Potent (specific value not stated) | [9] |

| Compound 24 | 11β-HSD1 | Highly potent (specific value not stated) | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of picolinamide derivatives.

General Synthesis of a Picolinamide Derivative

Methodology:

-

Activation: Picolinic acid is dissolved in an anhydrous solvent and treated with an activating agent (e.g., thionyl chloride or a carbodiimide) to form a more reactive species, such as an acid chloride or an activated ester.[1][11]

-

Coupling: The desired amine, along with a base to neutralize the acid byproduct, is added to the reaction mixture. The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC).[1][11]

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove water-soluble impurities. The crude product is then purified, typically by column chromatography on silica gel.[1][11]

-

Characterization: The structure and purity of the final picolinamide derivative are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][7][12][13][14][15][16] X-ray crystallography can be used to determine the three-dimensional structure of crystalline derivatives.[14][15][16]

In Vitro Cytotoxicity (MTT) Assay

Principle: The MTT assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the picolinamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Prepare a serial dilution of the picolinamide derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Incubate the plate under appropriate conditions (e.g., temperature, time, atmosphere).

-

After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The picolinamide scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. The extensive research into its derivatives has led to the identification of potent and selective modulators of a wide range of biological targets. The ongoing exploration of new derivatives and their mechanisms of action continues to expand the potential applications of this important class of compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in preclinical and clinical studies for a variety of diseases, including cancer, infectious diseases, and metabolic disorders. The rich history and demonstrated potential of picolinamide derivatives ensure that they will remain a focal point of medicinal chemistry research for the foreseeable future.

References

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 13. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 14. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Mechanisms of N-(Pyridin-3-yl)picolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of chemical compounds based on the N-(Pyridin-3-yl)picolinamide scaffold. While derivatives of this structure have been investigated for various therapeutic applications, including as antibacterial and anticancer agents, the most significant and well-documented role is as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). This document will focus primarily on this mechanism, with a summary of other potential biological activities.

Core Mechanism of Action: Negative Allosteric Modulation of mGlu5

This compound derivatives have emerged as potent negative allosteric modulators of mGlu5, a class G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. These compounds do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate.

The mGlu5 Signaling Pathway

The mGlu5 receptor is typically coupled to the Gq alpha subunit of the G protein complex. Upon activation by glutamate, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger that triggers various downstream cellular responses. This compound-based NAMs inhibit this cascade by reducing the efficacy of glutamate-induced Gq activation.

Figure 1: mGlu5 Signaling Pathway and Inhibition by this compound NAMs.

Quantitative Data for mGlu5 NAM Activity

The potency of various this compound derivatives has been quantified, primarily through measurements of their half-maximal inhibitory concentration (IC50) in cell-based assays. The following table summarizes key quantitative data for selected analogues.

| Compound ID/Name | Assay Type | Target | IC50 (nM) | Reference Compound |

| 19aB (Thieno[3,2-b]pyridine derivative) | Calcium Mobilization Assay | Human mGlu5 | 61 | 11 |

| 19aD (Thieno[3,2-b]pyridine derivative with methyl) | Calcium Mobilization Assay | Human mGlu5 | 22 | 11 |

| VU0424238 (N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide) | Calcium Mobilization Assay | Rat mGlu5 | 13 | MPEP, MTEP |

| Compound 13 (6-methylpicolinamide derivative) | Calcium Mobilization Assay | Rat mGlu5 | 29 | MPEP, MTEP |

| Compound 28 (5-fluoropyridin-3-yl ether derivative) | Calcium Mobilization Assay | Rat mGlu5 | 14 | MPEP, MTEP |

Data compiled from multiple sources, including studies on various picolinamide-based mGlu5 NAMs.[1][2][3]

Experimental Protocols

The characterization of this compound derivatives as mGlu5 NAMs relies on specific in vitro and in vivo assays.

In Vitro Calcium Mobilization Assay

This is the primary assay used to determine the potency of mGlu5 NAMs. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a glutamate agonist.

Objective: To quantify the IC50 of a test compound at the mGlu5 receptor.

Materials:

-

HEK293A cells stably expressing rat mGlu5.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent calcium indicator (e.g., Fluo-4 AM).

-

Glutamate (or another agonist) at a concentration that elicits 80% of the maximal response (EC80).

-

Test compounds (this compound derivatives).

-

384-well microplates.

-

Fluorescent plate reader (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed HEK293A-mGlu5 cells into 384-well plates and culture overnight.

-

Dye Loading: Remove culture medium and add the fluorescent calcium indicator diluted in assay buffer. Incubate to allow dye uptake.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate.

-

Agonist Stimulation: Place the plate in a fluorescent plate reader and add a pre-determined EC80 concentration of glutamate to all wells.

-

Data Acquisition: Measure the fluorescent signal (proportional to intracellular Ca2+ concentration) over time.

-

Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the response to the agonist alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

References

- 1. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of N-(Pyridin-3-yl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-yl)picolinamide is a heterocyclic compound featuring a picolinamide moiety attached to a pyridine ring. Picolinamide derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial and antitumor properties. A thorough understanding of the spectroscopic characteristics of this compound is essential for its synthesis, identification, and further development in various research applications. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for their acquisition.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 - 9.9 | s | 1H | -NH- |

| ~8.8 - 8.7 | d | 1H | Pyridine-3-yl H2 |

| ~8.6 - 8.5 | d | 1H | Picolinamide H6 |

| ~8.4 - 8.3 | d | 1H | Pyridine-3-yl H6 |

| ~8.2 - 8.1 | d | 1H | Picolinamide H3 |

| ~7.9 - 7.8 | t | 1H | Picolinamide H4 |

| ~7.5 - 7.4 | m | 1H | Picolinamide H5 |

| ~7.4 - 7.3 | dd | 1H | Pyridine-3-yl H5 |

| ~7.3 - 7.2 | ddd | 1H | Pyridine-3-yl H4 |

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (Amide) |

| ~151 | Picolinamide C2 |

| ~149 | Picolinamide C6 |

| ~148 | Pyridine-3-yl C6 |

| ~145 | Pyridine-3-yl C2 |

| ~138 | Picolinamide C4 |

| ~135 | Pyridine-3-yl C3 |

| ~128 | Pyridine-3-yl C4 |

| ~127 | Picolinamide C5 |

| ~124 | Pyridine-3-yl C5 |

| ~122 | Picolinamide C3 |

Table 3: Representative IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1250 | Medium | C-N Stretch |

Table 4: Representative Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 200.0818 | [M+H]⁺ (Calculated for C₁₁H₁₀N₃O⁺) |

| 222.0637 | [M+Na]⁺ (Calculated for C₁₁H₉N₃NaO⁺) |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Synthesis Workflow

While no specific biological signaling pathways involving this compound have been identified in the literature, a common synthetic route can be proposed. The following diagram illustrates the amide coupling reaction for the synthesis of this compound from picolinic acid and 3-aminopyridine.

Caption: Proposed synthesis of this compound.

Determining the Physicochemical Profile of N-(Pyridin-3-yl)picolinamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies required to evaluate the solubility and stability of the pharmaceutical compound N-(Pyridin-3-yl)picolinamide. A thorough understanding of these physicochemical properties is critical for its development as a potential therapeutic agent, influencing formulation strategies, bioavailability, and shelf-life. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized protocols and data presentation formats necessary for its comprehensive characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental parameter that dictates its dissolution rate and subsequent absorption. The following sections detail the experimental approach to determine the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2][3][4] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, and various pH buffers). The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to represent ambient and physiological temperatures. Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. Periodically, samples can be taken to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8][9]

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or µg/mL) and molarity (mol/L).

Data Presentation: Solubility of this compound

The quantitative solubility data should be organized in a clear and structured format for easy comparison.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Data | Experimental Data |

| Ethanol | Experimental Data | Experimental Data |

| Methanol | Experimental Data | Experimental Data |

| Acetonitrile | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data |

| Propylene Glycol | Experimental Data | Experimental Data |

| Polyethylene Glycol 400 | Experimental Data | Experimental Data |

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

| pH of Buffer | Solubility (mg/mL) | Solubility (mol/L) |

| 1.2 (Simulated Gastric Fluid) | Experimental Data | Experimental Data |

| 4.5 (Acetate Buffer) | Experimental Data | Experimental Data |

| 6.8 (Simulated Intestinal Fluid) | Experimental Data | Experimental Data |

| 7.4 (Phosphate Buffer) | Experimental Data | Experimental Data |

| 9.0 (Borate Buffer) | Experimental Data | Experimental Data |

Stability Profile of this compound

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. This helps in developing and validating a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 80 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 80 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Reporting: Report the percentage of degradation of this compound and the formation of any degradation products (expressed as a percentage of the total peak area).

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability under various stress conditions.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |

| 0.1 N HCl | Time | 80 | Experimental Data | Experimental Data | Experimental Data |

| 0.1 N NaOH | Time | 80 | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂ | Time | Room Temp | Experimental Data | Experimental Data | Experimental Data |

| Dry Heat (Solid) | Time | 105 | Experimental Data | Experimental Data | Experimental Data |

| Photolytic (UV/Vis) | Time | Room Temp | Experimental Data | Experimental Data | Experimental Data |

Visualizing Experimental Workflows

Graphical representations of the experimental workflows provide a clear and concise understanding of the processes involved.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

By following these standardized protocols and maintaining meticulous data records in the suggested formats, researchers and drug development professionals can build a robust physicochemical profile for this compound. This foundational knowledge is indispensable for making informed decisions throughout the drug development lifecycle.

References

- 1. scispace.com [scispace.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. jfda-online.com [jfda-online.com]

- 8. helixchrom.com [helixchrom.com]

- 9. helixchrom.com [helixchrom.com]

Potential biological targets of N-(Pyridin-3-yl)picolinamide

An In-depth Technical Guide on the Potential Biological Targets of N-(Pyridin-3-yl)picolinamide and Related Scaffolds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential biological targets for compounds based on the this compound scaffold. While direct studies on the specific molecule this compound are limited in publicly accessible literature, extensive research on closely related picolinamide derivatives has revealed several key protein families and biological pathways where this chemical moiety is active. This guide consolidates findings on these targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

The primary biological targets identified for picolinamide-based compounds include:

-

Metabotropic Glutamate Receptor 5 (mGlu5)

-

PIM Kinase Family (PIM-1, PIM-2, PIM-3)

-

Aurora B Kinase

-

Bacterial Targets in Clostridioides difficile

Metabotropic Glutamate Receptor 5 (mGlu5)

The picolinamide core is a key feature in a class of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.[1][3] As such, mGlu5 NAMs are being investigated for a wide range of neurological and psychiatric disorders.[1][2][3]

Quantitative Data: Potency of Picolinamide-based mGlu5 NAMs

The following table summarizes the in vitro potency of various picolinamide derivatives as mGlu5 NAMs. It is important to note that these are analogues, not the specific this compound compound.

| Compound ID | Structure | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

| VU0424238 | N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Calcium Mobilization | IC₅₀ = 4.4 nM | [1][2] |

| Analogue 13 | 6-methyl-N-(5-methylthiazol-2-yl)-4-(pyridin-3-yloxy)picolinamide | Calcium Mobilization | IC₅₀ = 110 nM | [1] |

| Analogue 19aB | 7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxamide with 5-fluoropyridyl amide | Calcium Mobilization | IC₅₀ = 61 nM | [5] |

| Analogue 19aD | 7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxamide with 6-methylpyridyl amide | Calcium Mobilization | IC₅₀ = 22 nM | [5] |

Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway for mGlu5 and the inhibitory action of a NAM. Upon activation by glutamate, mGlu5, a Gq-coupled receptor, activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). A NAM binds to an allosteric site on the receptor, reducing the receptor's response to glutamate and thereby decreasing downstream calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGlu5.

-

Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing recombinant mGlu5 are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to near confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES and 2.5 mM probenecid) for approximately 45-60 minutes at 37°C.[6][7]

-

Compound Addition: After dye loading, the cells are washed. The test compound (picolinamide derivative) is added at various concentrations and the plate is incubated for a defined period.

-

Agonist Stimulation and Measurement: An EC₈₀ concentration of glutamate is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FDSS7000).[6]

-

Data Analysis: The fluorescence signal is normalized, and the IC₅₀ value for the test compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.

PIM Kinases

The N-pyridinyl amide scaffold has been identified as a core structure for the development of potent inhibitors of the PIM kinase family (PIM-1, PIM-2, and PIM-3).[8] These are constitutively active serine/threonine kinases that are downstream effectors of many cytokine signaling pathways, including the JAK/STAT pathway.[9] PIM kinases are implicated in cell survival, proliferation, and apoptosis resistance, making them attractive targets for oncology.[10][11]

Quantitative Data: Potency of PIM Kinase Inhibitors

The table below presents the inhibitory activity of representative compounds with a pyridinyl amide scaffold against PIM kinases.

| Compound ID | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

| PIM447 (LGH447) | PIM-1 | Kinase Glo | Kᵢ = 6 pM | [11] |

| PIM447 (LGH447) | PIM-2 | Kinase Glo | Kᵢ = 18 pM | [11] |

| PIM447 (LGH447) | PIM-3 | Kinase Glo | Kᵢ = 9 pM | [11] |

| FD1024 | PIM-1 | In vitro kinase assay | IC₅₀ = 1.2 nM | [8] |

| SMI-4a | PIM-1 | Kinase assay | Kᵢ = 0.6 µM | [11] |

Signaling Pathway Diagram

This diagram shows the role of PIM kinases in cell survival. Cytokines activate the JAK/STAT pathway, leading to the transcription of PIM kinase genes. The resulting PIM kinase protein then phosphorylates and inactivates pro-apoptotic proteins like BAD, thereby promoting cell survival. Picolinamide-based inhibitors block the kinase activity of PIM, preventing the phosphorylation of its substrates.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 384-well plate, add the test inhibitor (dissolved in DMSO) or DMSO vehicle control.

-

Enzyme Addition: Add purified, recombinant PIM-1 kinase diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[12]

-

Substrate/ATP Addition: Add a mixture of the kinase substrate (e.g., S6K synthetic peptide) and ATP to initiate the reaction.[5][13]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]

-

Kinase Detection Reagent: Add Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.[12]

-

Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Aurora B Kinase

Derivatives of N-methylpicolinamide-4-thiol have been identified as selective inhibitors of Aurora B kinase. Aurora B is a key regulator of mitosis, ensuring correct chromosome segregation.[14] Its overexpression is common in many cancers, making it a validated therapeutic target.[15]

Quantitative Data: Potency of an Aurora B Kinase Inhibitor

| Compound ID | Target | Assay Type | Potency (% Inhibition @ 10 µM) | Reference |

| Compound 6p | Aurora B | Radiometric Protein Kinase Assay | 85.2% | [14] |

Mitotic Regulation Diagram

The following diagram shows the role of Aurora B as part of the Chromosomal Passenger Complex (CPC) in ensuring proper kinetochore-microtubule attachments during mitosis. Inhibition of Aurora B leads to mitotic errors and ultimately, cell death.

References

- 1. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. 5.3. Calcium Mobilization Assay Assesses Ligands for mGlu5 Modulation Response. [bio-protocol.org]

- 7. Activated CaMKIIα Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Synthesis of N-(Pyridin-3-yl)picolinamide: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for N-(Pyridin-3-yl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The synthesis of this and related picolinamide structures primarily relies on the formation of an amide bond between a picolinic acid derivative and an aminopyridine. This can be achieved through several established methods, including the use of acid chlorides and modern amide coupling reagents. This guide details the most common and effective synthetic strategies, providing experimental protocols and a summary of quantitative data to aid in the selection of an appropriate method.

Synthetic Strategies

The principal methods for the synthesis of this compound involve the coupling of picolinic acid with 3-aminopyridine. The two main approaches are:

-

The Acid Chloride Method: This classical approach involves the activation of picolinic acid by converting it into its more reactive acid chloride derivative, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting picolinoyl chloride is then reacted with 3-aminopyridine to form the desired amide.

-

Direct Amide Coupling: This method utilizes a variety of coupling reagents to facilitate the direct formation of the amide bond between picolinic acid and 3-aminopyridine, avoiding the need to isolate the acid chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

The choice of method often depends on factors such as desired yield, scalability, and the sensitivity of the starting materials to the reaction conditions.

Comparative Data on Synthetic Routes

The following table summarizes quantitative data from the literature for the synthesis of picolinamides using different methodologies. While a specific yield for this compound is not explicitly reported in the reviewed literature, the data for analogous reactions provide a strong indication of expected outcomes.

| Method | Coupling/Activating Agent | Base | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Triethylamine | Dichloromethane | Reflux | 16 h | 31-54 | [1] |

| Amide Coupling | HBTU | DIPEA | Acetonitrile | Room Temperature | 3 h | 94 | [2] |

| Amide Coupling | DCC or EDCI | - | Aprotic Solvents | Not specified | - | Good to Excellent | [3] |

| Amide Coupling | HATU | DIPEA | DMF | 70 °C | Overnight | Good to Excellent | [3] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of picolinamides, adapted from the literature for the specific synthesis of this compound.

Method 1: Acid Chloride Synthesis

This protocol is adapted from a procedure used for the synthesis of N-aryl picolinamides[1].

Step 1: Formation of Picolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 g, 8.12 mmol) and thionyl chloride (8.0 mL, 109 mmol).

-

Heat the suspension to reflux and maintain for 16 hours. The solution will turn orange.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain picolinoyl chloride as an orange oil.

Step 2: Amide Formation

-

Dissolve the crude picolinoyl chloride in dichloromethane (DCM).

-

In a separate flask, dissolve 3-aminopyridine (0.84 g, 8.93 mmol) and triethylamine (1.24 mL, 8.93 mmol) in DCM.

-

Slowly add the solution of 3-aminopyridine and triethylamine to the picolinoyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum benzine) to yield this compound.

Method 2: Amide Coupling using HATU

This protocol is based on a general procedure for the synthesis of picolinamides using HATU as a coupling agent[3].

-

In a round-bottom flask, dissolve picolinic acid (1.0 g, 8.12 mmol), 3-aminopyridine (0.84 g, 8.93 mmol), and HATU (3.40 g, 8.93 mmol) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (2.83 mL, 16.24 mmol) to the mixture.

-

Heat the reaction mixture to 70 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.

References

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

N-(Pyridin-3-yl)picolinamide: A Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-yl)picolinamide is a pyridinecarboxamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring two pyridine rings linked by an amide bond, makes it an interesting scaffold for the design of novel therapeutic agents and functional materials. This guide provides an in-depth overview of the safety, handling, and known properties of this compound, intended to support researchers and drug development professionals in its safe and effective use.

Safety and Handling

While a comprehensive SDS for this compound is not available, hazard classifications from suppliers and data from related picolinamide and nicotinamide compounds provide guidance on its safe handling.

Hazard Identification

Based on supplier information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning .

Precautionary Measures

The following precautionary statements are recommended for handling this compound:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER/doctor if you feel unwell. | |

| P330: Rinse mouth. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Physicochemical and Toxicological Properties

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its close isomers, picolinamide and nicotinamide, for comparison.

Table 1: Physicochemical Properties

| Property | This compound | Picolinamide (Isomer) | Nicotinamide (Isomer) |

| CAS Number | 184870-10-8 | 1452-77-3 | 98-92-0 |

| Molecular Formula | C₁₁H₉N₃O | C₆H₆N₂O | C₆H₆N₂O |

| Molecular Weight | 199.21 g/mol | 122.12 g/mol | 122.12 g/mol |

| Appearance | Powder | White Solid | Crystalline Powder |

| Melting Point | Not available | 106 - 109 °C | 128 - 131 °C |

| Boiling Point | Not available | 143 °C | 334 °C |

| Solubility | Not available | Not available | Soluble in water |

Table 2: Toxicological Data (for related compounds)

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| Nicotinamide | LD50 | Oral | Rat | > 2,500 mg/kg | [1] |

| Nicotinamide | Skin Irritation | Dermal | Rabbit | Non-irritating | [1] |

| Nicotinamide | Eye Irritation | Ocular | Rabbit | Irritating | [1] |

| Picolinamide | Skin Irritation | Dermal | - | Causes skin irritation (Category 2) | [2] |

| Picolinamide | Eye Irritation | Ocular | - | Causes serious eye irritation (Category 2) | [2] |

Note: The toxicological data for this compound has not been fully investigated. The data for nicotinamide and picolinamide should be used for guidance only and do not replace the need for a thorough risk assessment before handling the target compound.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine. Based on synthetic procedures for related picolinamides, a plausible route for the synthesis of this compound involves the reaction of picolinic acid with 3-aminopyridine.[3]

Materials:

-

Picolinic acid

-

3-Aminopyridine

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of Picolinic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the picolinoyl chloride intermediate.

-

-

Amide Coupling:

-

In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Dissolve the crude picolinoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 3-aminopyridine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

-

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Safety Precautions

References

Methodological & Application

Application Notes and Protocols for N-(Pyridin-3-yl)picolinamide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Pyridin-3-yl)picolinamide as a versatile ligand in coordination chemistry. The document details its synthesis, coordination behavior with various metal ions, and potential applications, supported by experimental protocols and structural data.

Introduction

This compound, also known as 3-pyridylnicotinamide, is a flexible bidentate ligand that has garnered interest in the field of coordination chemistry.[1] Its structure, featuring two pyridine rings linked by an amide group, allows it to coordinate with metal centers in various modes, leading to the formation of discrete mononuclear or polynuclear complexes as well as coordination polymers. The nitrogen atoms of the pyridine rings are the primary coordination sites, and the amide group can influence the electronic properties and structural flexibility of the resulting metal complexes.[1][2] This versatility makes this compound and its derivatives promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Coordination Chemistry and Structural Analysis

This compound typically acts as a bridging ligand, utilizing the nitrogen atoms of its two pyridine rings to connect metal centers.[1] The dihedral angle between the two pyridine rings can vary depending on the coordination environment, influencing the overall architecture of the resulting supramolecular assembly.

While crystal structures of complexes containing the isomeric ligand N-(pyridin-3-yl)isonicotinamide provide valuable insights, a study on a cobalt(II) complex with N-(pyridin-3-yl)nicotinamide reveals a two-dimensional sheet structure formed by a square grid of cobalt ions bridged by the ligand.[2][3][4] In this complex, the thiocyanate anions act as co-ligands.

The coordination geometry around the metal center is a crucial factor in determining the properties of the complex. In analogous picolinamide complexes, octahedral and distorted octahedral geometries are commonly observed.[5] For instance, in nickel(II) and zinc(II) complexes with picolinamide, the metal ion is typically coordinated to two picolinamide ligands and two water molecules in a trans-octahedral geometry.[5]

Table 1: Selected Bond Lengths and Angles for an Analogous Ni(II) Coordination Polymer with N-(pyridin-3-yl)isonicotinamide [3][4]

| Parameter | Value |

| Ni-N1 (isonicotinamide) | 2.118(2) Å |

| Ni-N3 (pyridin-3-yl) | 2.125(2) Å |

| Ni-O1 (carboxylate) | 2.078(2) Å |

| Ni-O2 (carboxylate) | 2.091(2) Å |

| Ni-O3 (carboxylate) | 2.105(2) Å |

| Ni-O4 (carboxylate) | 2.109(2) Å |

| N1-Ni-N3 | 175.78(8) ° |

| O1-Ni-O2 | 89.65(7) ° |

| O3-Ni-O4 | 88.94(7) ° |

Note: Data is for an analogous complex and serves as a representative example of the coordination environment.

Potential Applications

The coordination complexes of this compound and related ligands exhibit a range of potential applications:

-

Porous Materials: The ability of this ligand to form coordination polymers with defined cavities makes it a candidate for developing materials with gas storage and separation properties.[1]

-

Catalysis: The metal centers held in specific geometries by the ligand can act as catalytic sites for various organic transformations.

-

Drug Development: Pyridine and amide functionalities are common in pharmacologically active molecules. Metal complexes of such ligands are being explored for their potential as therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of related nicotinamide derivatives.[6]

Materials:

-

Nicotinoyl chloride hydrochloride

-

3-Aminopyridine

-

Pyridine (anhydrous)

-

Chloroform (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.

-

Cool the solution in an ice bath and add anhydrous pyridine (1.1 eq) dropwise.

-

In a separate flask, prepare a solution of nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous chloroform.

-

Add the nicotinoyl chloride solution dropwise to the 3-aminopyridine solution at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Characterization:

-

¹H NMR: Confirm the presence of pyridine and amide protons and their expected splitting patterns.

-

¹³C NMR: Confirm the number of unique carbon environments.

-

Mass Spectrometry: Determine the molecular weight of the synthesized ligand.

-

FT-IR: Identify characteristic peaks for N-H and C=O stretching of the amide group.

Protocol 2: Synthesis of a Metal Complex with this compound (General Procedure)

This protocol is a general guideline for the synthesis of a metal complex, inspired by the synthesis of analogous picolinamide complexes.[3][4][5]

Materials:

-

This compound (2.0 eq)

-

A suitable metal salt (e.g., Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂) (1.0 eq)

-

Methanol or Ethanol

-

Standard laboratory glassware

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

-

A precipitate may form immediately. If not, reflux the reaction mixture for 2-4 hours.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and then with diethyl ether.

-

Dry the product in a desiccator.

Characterization:

-

FT-IR: Compare the spectrum with that of the free ligand to observe shifts in the pyridine ring and amide group vibrations upon coordination.

-

Elemental Analysis: Determine the metal-to-ligand ratio in the complex.

-

UV-Vis Spectroscopy: Analyze the electronic transitions in the metal complex.

-

Single-Crystal X-ray Diffraction: If suitable crystals are obtained, this will provide definitive structural information.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General workflow for metal complex synthesis.

Caption: Bridging coordination mode of the ligand.

References

- 1. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

Application of N-(Pyridin-3-yl)picolinamide in the Development of mGlu5 Negative Allosteric Modulators

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1][2] Its involvement in numerous neurological and psychiatric disorders has made it a significant target for therapeutic intervention.[3][4] Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by finely tuning receptor activity rather than blocking it entirely.[5] The N-(Pyridin-3-yl)picolinamide scaffold has emerged as a key chemotype in the development of potent and selective mGlu5 NAMs. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of mGlu5 NAMs based on this scaffold.

Rationale for Targeting mGlu5 with NAMs

Allosteric modulation provides several advantages over traditional orthosteric antagonism. NAMs bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, allowing for a more nuanced modulation of receptor function.[5][6] This can lead to improved subtype selectivity and a better safety profile.[5] mGlu5 NAMs have shown preclinical and clinical potential in a variety of indications, including anxiety, depression, Fragile X syndrome, and Parkinson's disease-related dyskinesia.[1][7]

This compound as a Privileged Scaffold

The this compound core has been a foundational structure in the design of novel mGlu5 NAMs. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine and picolinamide rings can significantly impact potency, selectivity, and pharmacokinetic properties. A notable example derived from this scaffold is VU0424238 (N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide), which was selected for clinical evaluation.[8]

Quantitative Data Summary

The following tables summarize the pharmacological data for representative this compound analogs and other key mGlu5 NAMs for comparative purposes.

Table 1: In Vitro Potency of this compound Analogs at the mGlu5 Receptor

| Compound | Assay Type | Species | IC50 (nM) | % Inhibition | Reference |

| VU0424238 | Calcium Mobilization | Human | 22 | 100% | [9] |

| Analog 27 | Calcium Mobilization | Human | 45 | 95% | [8] |

| Analog 28 | Calcium Mobilization | Human | 38 | 98% | [8] |

| Analog 36 | Calcium Mobilization | Human | 56 | 92% | [8] |

Table 2: Comparative In Vitro Pharmacology of Prototypical and Advanced mGlu5 NAMs

| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |

| MPEP | Calcium Mobilization | Rat | 26 | 1.8 | [6] |

| MTEP | Calcium Mobilization | Rat | 5.2 | 2.1 | [8] |

| Fenobam | Calcium Mobilization | Human | 120 | - | [1] |

| Basimglurant | IP1 Accumulation | Rat | 2.9 | 0.8 | [5] |

| Mavoglurant | IP1 Accumulation | Rat | 4.6 | 1.5 | [5] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a primary functional screen to determine the potency of mGlu5 NAMs.

Materials:

-

HEK293A cells stably expressing rat or human mGlu5.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-8 AM calcium-sensitive dye.

-

Glutamate (EC80 concentration, predetermined).

-

Test compounds (e.g., this compound analogs).

-

384-well black, clear-bottom microplates.

-

Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS).

Protocol:

-

Cell Plating: Plate HEK293A-mGlu5 cells in 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-8 AM loading buffer to each well. Incubate for 60 minutes at 37°C.

-